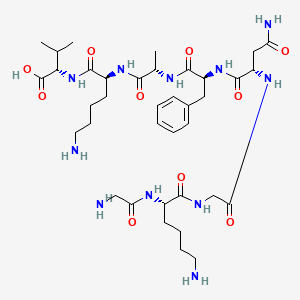![molecular formula C9H10N2O4 B14261100 Glycine, N-[(3-methoxy-2-pyridinyl)carbonyl]- CAS No. 170622-36-3](/img/structure/B14261100.png)
Glycine, N-[(3-methoxy-2-pyridinyl)carbonyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Glycine, N-[(3-methoxy-2-pyridinyl)carbonyl]- is a chemical compound with the molecular formula C9H10N2O4 and a molecular weight of 210.187 g/mol . This compound is known for its unique structure, which includes a glycine moiety linked to a pyridine ring substituted with a methoxy group. It is used in various scientific research applications due to its distinctive chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Glycine, N-[(3-methoxy-2-pyridinyl)carbonyl]- typically involves the reaction of glycine with a pyridine derivative. One common method includes the use of N,N’-dicyclohexylcarbodiimide (DCC) as a coupling agent to facilitate the formation of the amide bond between glycine and the pyridine derivative. The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Glycine, N-[(3-methoxy-2-pyridinyl)carbonyl]- can undergo various chemical reactions, including:
Oxidation: The methoxy group on the pyridine ring can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted pyridine derivatives.
Applications De Recherche Scientifique
Glycine, N-[(3-methoxy-2-pyridinyl)carbonyl]- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in biochemical pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of Glycine, N-[(3-methoxy-2-pyridinyl)carbonyl]- involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. It may also interact with receptors in biological systems, modulating their activity and leading to various physiological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Glycine, N-[(3-methoxy-4-(2,2,2-trifluoroethoxy)-2-pyridinyl)carbonyl]-
- Glycine, N-[(3-methoxy-2-pyridinyl)carbonyl]-, ethyl ester
Uniqueness
Glycine, N-[(3-methoxy-2-pyridinyl)carbonyl]- is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for targeted research applications and potential therapeutic uses .
Propriétés
Numéro CAS |
170622-36-3 |
|---|---|
Formule moléculaire |
C9H10N2O4 |
Poids moléculaire |
210.19 g/mol |
Nom IUPAC |
2-[(3-methoxypyridine-2-carbonyl)amino]acetic acid |
InChI |
InChI=1S/C9H10N2O4/c1-15-6-3-2-4-10-8(6)9(14)11-5-7(12)13/h2-4H,5H2,1H3,(H,11,14)(H,12,13) |
Clé InChI |
VMSRIULANPDJAX-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(N=CC=C1)C(=O)NCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Chloro-3-[(pyridin-4-yl)methylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B14261025.png)
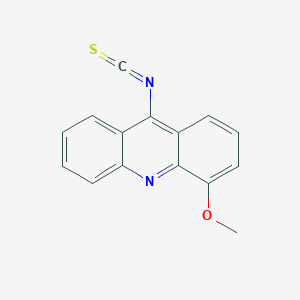
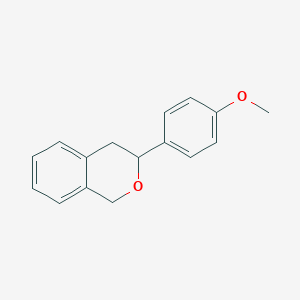
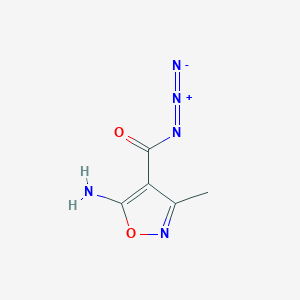


![2-[Cyclohexyl(phenyl)methyl]-4,5-dihydro-1h-imidazole](/img/structure/B14261075.png)
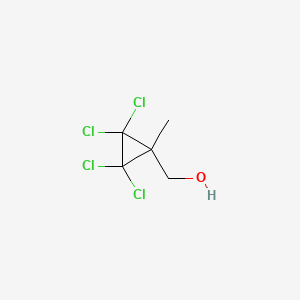
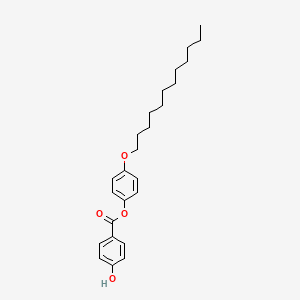
![4-Methylsulfanyl-5-[(5-methylsulfanyl-2-oxo-1,3-dithiol-4-yl)sulfanylmethylsulfanyl]-1,3-dithiol-2-one](/img/structure/B14261082.png)
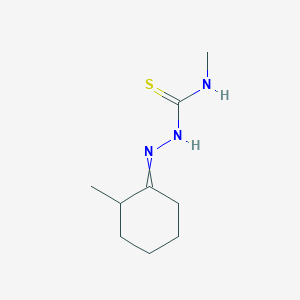
![4,8-Dioxatricyclo[5.1.0.0~3,5~]octan-2-ol](/img/structure/B14261093.png)
![[(3-Ethynyl-5-methylphenyl)ethynyl]tri(propan-2-yl)silane](/img/structure/B14261098.png)
